molecular formula C5H12N2O3 B12791402 carbamic acid;morpholine CAS No. 14905-85-2

carbamic acid;morpholine

Cat. No.: B12791402
CAS No.: 14905-85-2
M. Wt: 148.16 g/mol
InChI Key: ININOGTZHQOEKR-UHFFFAOYSA-N
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Description

It is an unstable compound that decomposes into ammonia and carbon dioxide at temperatures above -23°C . Morpholine, on the other hand, is a heterocyclic amine with the chemical formula C₄H₉NO. It is commonly used as a solvent and corrosion inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid can be synthesized by reacting ammonia (NH₃) with carbon dioxide (CO₂) at very low temperatures, which also yields ammonium carbamate (NH₄⁺[NH₂CO₂]⁻) . Morpholine can be synthesized through the dehydration of diethanolamine using sulfuric acid as a catalyst.

Industrial Production Methods

Industrial production of carbamic acid morpholine involves the reaction of morpholine with carbon dioxide under controlled conditions. This reaction can be mediated by superbases such as 1,1,3,3-tetramethylguanidine (TMG), which facilitates the formation of carbamates .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include urea derivatives, amines, and carbamate esters .

Scientific Research Applications

Carbamic acid morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid morpholine involves the formation of carbamate intermediates. These intermediates can interact with molecular targets such as enzymes and proteins, leading to inhibition or modification of their activity. The molecular pathways involved include the formation of hydrogen bonds and covalent interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Formamide: Similar to carbamic acid but lacks the carboxyl group.

    Dithiocarbamate: Contains sulfur atoms in place of oxygen.

    Carbonic acid: Similar structure but with two hydroxyl groups.

    Urea: Contains two amine groups instead of one.

Uniqueness

Carbamic acid morpholine is unique due to its ability to form stable carbamate intermediates, which are useful in various chemical and biological applications. Its combination of carbamic acid and morpholine provides distinct properties that are not found in other similar compounds .

Properties

CAS No.

14905-85-2

Molecular Formula

C5H12N2O3

Molecular Weight

148.16 g/mol

IUPAC Name

carbamic acid;morpholine

InChI

InChI=1S/C4H9NO.CH3NO2/c1-3-6-4-2-5-1;2-1(3)4/h5H,1-4H2;2H2,(H,3,4)

InChI Key

ININOGTZHQOEKR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1.C(=O)(N)O

Origin of Product

United States

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